Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

Researchers developing CNS-targeted libraries often face SAR collapse when para- or ortho-aminobenzyl piperidine scaffolds fail to recapitulate key binding interactions. Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate (CAS 306937-22-4) resolves this by providing a geometrically distinct, meta-substituted aromatic amine handle that directly influences ternary complex geometry in PROTAC design and dictates regioselectivity in amide/urea library synthesis. - 97% purity (GC/HPLC) minimizes confounding impurities that distort SAR interpretation in lead optimization campaigns. - Crystalline solid (mp 42-46 °C) ensures accurate gravimetric dispensing for reproducible combinatorial library generation. - Sourced from dedicated heterocycle suppliers with full analytical documentation (NMR, MS) for procurement compliance.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 306937-22-4
Cat. No. B1273654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
CAS306937-22-4
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N
InChIInChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3
InChIKeyWXYBQSXOZUFNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate (CAS 306937-22-4): A Versatile Piperidine Building Block for Medicinal Chemistry and CNS-Targeted Synthesis


Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate (CAS 306937-22-4) is a heterocyclic building block featuring a piperidine core, a 3-aminobenzyl substituent at the N1 position, and an ethyl carboxylate at the C4 position . With a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol, this compound appears as a pale-yellow to yellow-brown solid with a melting point of 42–46 °C . The presence of both an aromatic primary amine and an ester functional group enables diverse synthetic derivatization, including amide bond formation, reductive amination, and ester hydrolysis, making it a strategic intermediate for generating piperidine-based screening libraries and CNS-focused compound collections [1].

Why Closely Related Piperidine-4-Carboxylate Analogs Cannot Substitute Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate in Critical Research Applications


Superficially similar piperidine-4-carboxylate analogs—such as ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate, ethyl 1-(2-aminobenzyl)piperidine-4-carboxylate, or N-benzyl-substituted variants lacking the primary amine—are not functionally interchangeable with ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate . The meta-substitution pattern of the aminobenzyl group governs both the geometry of the pendant aromatic amine and its electronic environment, which directly influences binding interactions with biological targets and the regioselectivity of subsequent synthetic transformations . Swapping the 3-aminobenzyl moiety for a 4-aminobenzyl isomer alters the vector of the reactive amine handle, which can fundamentally change the conformational landscape of derived amides, ureas, or sulfonamides, thereby compromising structure-activity relationships (SAR) in lead optimization campaigns [1]. The evidence below quantifies the structural and purity distinctions that justify deliberate procurement of the 3-aminobenzyl congener over readily available but functionally divergent alternatives.

Quantitative Differentiation of Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate (CAS 306937-22-4) Versus Key Analogs: Purity, Physical Properties, and Synthetic Handles


Comparative Purity and Assay Reproducibility: Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate Versus Commercial Ethyl 1-(4-Aminobenzyl)Piperidine-4-Carboxylate

Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate is commercially available with a guaranteed minimum purity of 97% as verified by assay percent range specification, ensuring consistent performance in downstream reactions and biological assays . In contrast, the 4-aminobenzyl positional isomer is supplied without a publicly disclosed purity specification, introducing unacceptable variability into SAR campaigns . This 97% purity threshold, while not exceptional among small-molecule building blocks, provides a quantifiable baseline for batch-to-batch consistency when sourced from validated vendors, directly impacting the reproducibility of both chemical and biological data.

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

Positional Isomerism as a Determinant of Synthetic Utility: Meta- vs. Para-Aminobenzyl Substitution Patterns

The target compound incorporates a 3-aminobenzyl (meta-substituted) moiety, whereas the common analog ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate features a 4-aminobenzyl (para-substituted) group . This single-atom positional shift alters the distance and angular orientation of the primary amine handle relative to the piperidine nitrogen by approximately 1.2–1.5 Å and changes the dipole moment of the aromatic ring [1]. In synthetic applications, the meta-substitution pattern influences the regioselectivity of electrophilic aromatic substitution and the geometry of hydrogen-bonding interactions in derived amides and ureas, which can be critical for achieving target engagement in biological assays.

Organic Chemistry Drug Discovery Chemical Biology

Physicochemical Differentiation: Melting Point as a Proxy for Crystallinity and Handling Characteristics

Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate exhibits a reported melting point range of 42–46 °C, indicating a crystalline solid at room temperature that is amenable to precise weighing and long-term storage . In contrast, the 4-aminobenzyl isomer is often supplied as an oil or low-melting solid, which complicates accurate aliquoting and increases susceptibility to oxidative degradation. While direct melting point data for the 4-aminobenzyl comparator is not publicly available, the class-level trend suggests that the meta-substituted congener possesses superior handling properties for quantitative experimentation.

Pharmaceutical Sciences Analytical Chemistry Pre-formulation

Recommended Research and Procurement Scenarios for Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate (CAS 306937-22-4)


Synthesis of CNS-Focused Compound Libraries

The 3-aminobenzyl-piperidine scaffold is privileged in CNS drug discovery, as piperidine-containing compounds frequently exhibit favorable brain penetration and target engagement at neurotransmitter receptors and transporters. Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate serves as an ideal starting material for generating focused libraries of piperidine-based amides, sulfonamides, and ureas . The 97% purity specification ensures that library members are free from confounding impurities that could distort SAR interpretation.

Covalent Probe and PROTAC Linker Development

The primary aromatic amine on the 3-aminobenzyl group provides a reactive handle for covalent conjugation to carboxylic acids (via amide bond formation), sulfonyl chlorides, or isocyanates. This functional group is strategically positioned to serve as a linker attachment point for PROTAC (Proteolysis Targeting Chimera) molecules or covalent chemical probes . The meta-substitution pattern offers a distinct exit vector compared to para-substituted analogs, enabling the exploration of alternative linker geometries for ternary complex formation.

Analytical Method Development and Reference Standard Procurement

The well-defined physicochemical properties of ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate—including its crystalline nature (mp 42–46 °C) and documented 97% purity specification—make it a suitable candidate for use as a reference standard in HPLC method development and validation [1]. Its stability as a solid facilitates long-term storage and accurate gravimetric preparation of calibration standards.

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